methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate
Description
Methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is a synthetic compound featuring a 1,3-dioxoisoindole core substituted with a nitro group at the 4-position. Its structure includes a propanoyl linker connecting the isoindole moiety to a methyl benzoate ester (Figure 1).
Properties
IUPAC Name |
methyl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c1-29-19(26)11-5-7-12(8-6-11)20-15(23)9-10-21-17(24)13-3-2-4-14(22(27)28)16(13)18(21)25/h2-8H,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPPOSNJZGXLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound is classified as an aromatic ester and features a unique structure that includes:
- A nitro group
- An isoindole moiety
- A benzoate ester
Its molecular formula is with a molecular weight of approximately 396.31 g/mol. The presence of the isoindole structure is significant for its biological activities, particularly in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . The nitro group may undergo bioreduction in biological systems, leading to reactive intermediates that can interact with cellular components. These interactions potentially disrupt microbial cell functions and inhibit growth.
Anticancer Properties
The compound has also shown anticancer potential , attributed to its ability to induce apoptosis in cancer cells. Studies suggest that it can modulate various signaling pathways involved in cell proliferation and survival. The nitro group’s reduction may lead to the formation of compounds that can affect tumor angiogenesis and cytokine production, thereby influencing tumor growth.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Formation of Reactive Intermediates : The nitro group can be reduced to form reactive species that interact with DNA and proteins.
- Modulation of Signaling Pathways : These intermediates may influence pathways related to cell survival, apoptosis, and inflammation.
- Direct Interaction with Cellular Components : The compound may bind to specific proteins or nucleic acids, altering their function.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yloxy)propanamide]benzoate | Similar nitro and isoindole structures | Ethyl instead of methyl group |
| Methyl 3-{[3-(5-nitro-1,3-dioxoisoindol)]propanoylamino}benzoate | Contains a similar isoindole moiety | Different position of the nitro group |
| Methyl 4-{[2-(5-nitroisoindolin)]propanoylamino}benzoate | Isoindole structure with variations in substitution | Different substitution pattern affecting activity |
This table illustrates how variations in structure can affect the biological activity and potential therapeutic applications of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : In vitro tests demonstrated significant inhibition against various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Cancer Cell Line Study : Research involving cancer cell lines showed that treatment with the compound led to decreased cell viability and increased apoptosis rates compared to control groups.
- Mechanistic Insights : Further investigations revealed that the compound affects key proteins involved in cell cycle regulation and apoptosis.
Scientific Research Applications
Antimicrobial Activity
Research indicates that methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate exhibits promising antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, likely due to its ability to interfere with cellular processes through reactive intermediates formed during bioreduction of the nitro group.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The isoindole structure is believed to play a critical role in this activity by interacting with DNA and proteins within cancer cells.
Drug Development
Given its unique chemical structure, this compound is being explored as a lead compound for new drug development. Researchers are focusing on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to identify modifications that could improve its therapeutic profile.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The mechanism was attributed to the formation of reactive nitrogen species that disrupt bacterial cell membranes.
Case Study 2: Cancer Cell Apoptosis
In another investigation published in the Journal of Medicinal Chemistry, scientists assessed the anticancer effects of this compound on human breast cancer cell lines. The study found that treatment with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yloxy)propanoylamino]}benzoate resulted in a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed that the compound activates caspase pathways leading to programmed cell death.
Comparison with Similar Compounds
Structural Analogs with Varying Ester Groups
The ester group influences solubility, bioavailability, and metabolic stability. Key analogs include:
Key Observations :
- Ethyl analogs (e.g., NSC402197) have been tested as NO-donors, suggesting the target compound may share similar mechanisms .
Substituent Effects on the Isoindole Ring
The 4-nitro substituent distinguishes the target compound from non-nitrated analogs:
Key Observations :
- Non-nitrated analogs (C1–C6) demonstrate lower genotoxicity than hydroxyurea (HU), a standard SCD drug, suggesting nitro-substituted derivatives may require careful toxicity profiling .
Linker Length Variations
The propanoyl linker (3 carbons) contrasts with shorter or branched chains:
Key Observations :
- Longer linkers (e.g., propanoyl) may improve conformational flexibility, enhancing target binding in therapeutic applications .
Positional Isomerism on the Benzoate Ring
The 4-substituted benzoate in the target compound contrasts with 3-substituted analogs:
Key Observations :
- 4-Substitution may optimize interactions with biological targets due to spatial alignment .
Q & A
Q. Table 1: Diagnostic Spectral Features
| Functional Group | 1H NMR (δ ppm) | IR (cm⁻¹) | Key Observations |
|---|---|---|---|
| Methyl ester | 3.7–3.9 (singlet) | ~1720 | Correlates with 13C NMR |
| Amide NH | ~10.5 (broad) | ~1650 | Disappears in D₂O exchange |
| Isoindole-dione | N/A | ~1780 | Distinctive twin carbonyl peaks |
Q. What safety protocols and handling precautions are essential when working with this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis and purification steps .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid skin contact due to potential irritancy .
- First Aid : For eye exposure, rinse with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational reaction path modeling be integrated with experimental data to optimize the nitration step during isoindole-1,3-dione functionalization?
- Methodological Answer :
- Computational Design : Use quantum chemical calculations (e.g., DFT with Gaussian 16) to predict nitration regioselectivity on the isoindole-dione ring. Compare activation energies for para vs. meta nitration pathways .
- Experimental Validation : Test predicted conditions (e.g., HNO₃/H₂SO₄ ratios, temperature) in small-scale reactions. Monitor regioselectivity via LC-MS and adjust parameters iteratively .
- Feedback Loop : Refine computational models using experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR studies) .
Q. What strategies effectively resolve discrepancies between theoretical predictions and experimental observations in the compound's 1H NMR characterization?
- Methodological Answer :
- Advanced NMR Techniques : Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Assign aromatic protons unambiguously via NOESY correlations .
- Computational Validation : Compare experimental chemical shifts with DFT-calculated shifts (e.g., using B3LYP/6-311+G(d,p) basis set). Adjust conformational models to match observed data .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectra and confirm assignments for complex splitting patterns .
Q. What experimental design considerations are crucial when investigating the compound's potential as a protease inhibitor scaffold?
- Methodological Answer :
- Assay Design : Use fluorescence-based enzymatic assays (e.g., FRET substrates) to measure inhibition constants (Kᵢ). Include positive controls (e.g., leupeptin) and dose-response curves .
- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify binding interactions between the compound and target proteases .
- Selectivity Screening : Test against related proteases (e.g., caspases, serine proteases) to evaluate specificity. Use SPR (surface plasmon resonance) for kinetic binding analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
